2,6-Diamino-5-ethylpyrimidin-4(3h)-one 2,6-Diamino-5-ethylpyrimidin-4(3h)-one
Brand Name: Vulcanchem
CAS No.: 3977-25-1
VCID: VC18250481
InChI: InChI=1S/C6H10N4O/c1-2-3-4(7)9-6(8)10-5(3)11/h2H2,1H3,(H5,7,8,9,10,11)
SMILES:
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol

2,6-Diamino-5-ethylpyrimidin-4(3h)-one

CAS No.: 3977-25-1

Cat. No.: VC18250481

Molecular Formula: C6H10N4O

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diamino-5-ethylpyrimidin-4(3h)-one - 3977-25-1

Specification

CAS No. 3977-25-1
Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
IUPAC Name 2,4-diamino-5-ethyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C6H10N4O/c1-2-3-4(7)9-6(8)10-5(3)11/h2H2,1H3,(H5,7,8,9,10,11)
Standard InChI Key LQFQKQQSSBLHHA-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N=C(NC1=O)N)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2,6-Diamino-5-ethylpyrimidin-4(3H)-one belongs to the aminopyrimidine class, featuring a bicyclic aromatic ring system with functional groups that enhance its reactivity and binding affinity. Key identifiers include:

PropertyValueSource
IUPAC Name2,4-diamino-5-ethyl-1H-pyrimidin-6-one
Molecular FormulaC₆H₁₀N₄O
Molecular Weight154.17 g/mol
Canonical SMILESCCC1=C(N=C(NC1=O)N)N
InChI KeyLQFQKQQSSBLHHA-UHFFFAOYSA-N
XLogP3-1
Hydrogen Bond Donors3

The compound’s low XLogP3 value (-1) suggests moderate hydrophilicity, while three hydrogen bond donors facilitate interactions with biological targets like DHFR .

Spectroscopic and Computational Data

PubChem’s computed properties reveal a topological polar surface area of 93.5 Ų, indicative of high solubility and membrane permeability . The planar pyrimidine ring and ethyl substituent contribute to its stability, as evidenced by a heavy atom count of 11 and complexity score of 253 .

Synthesis Pathways and Optimization

General Synthetic Strategies

While explicit protocols for 2,6-Diamino-5-ethylpyrimidin-4(3H)-one are scarce, its synthesis likely follows established pyrimidine formation routes. Condensation of malonic acid derivatives with guanidine or thiourea under acidic or basic conditions is a common method. For example, ethyl malonate and guanidine carbonate may react in ethanol with sodium ethoxide to form the pyrimidine core, followed by ethylation at position 5 using ethyl bromide.

Challenges in Purification

The compound’s polarity complicates isolation, necessitating techniques like column chromatography or recrystallization from ethanol-water mixtures. Yield optimization remains undocumented, suggesting opportunities for methodological refinement.

Biological Mechanisms and Therapeutic Applications

DHFR Inhibition and Antifolate Activity

2,6-Diamino-5-ethylpyrimidin-4(3H)-one competitively inhibits DHFR, an enzyme critical for tetrahydrofolate synthesis. By blocking folate metabolism, it disrupts DNA replication in rapidly dividing cells, a mechanism shared by antifolate drugs like methotrexate . This activity is particularly relevant in cancer and parasitic infections, where DHFR overexpression drives pathogen proliferation .

Antimalarial Efficacy

A 2016 patent (WO2017052479A1) identifies this compound as a lead against Plasmodium falciparum, with IC₅₀ values comparable to chloroquine . Structural analogs bearing thiazole moieties enhance potency, likely through improved target binding or pharmacokinetics .

Comparative Analysis with Related Pyrimidines

CompoundSubstitutionsBiological ActivitySource
2,4-Diamino-6-methylpyrimidin-5-oneMethyl at C6Antitumor
5-Fluoro-2-amino-4,6-dichloropyrimidineFluoro, chloro groupsImmunomodulatory
2,6-Diamino-5-ethylpyrimidin-4(3H)-oneEthyl at C5Antimalarial, antifolate

The ethyl group at C5 distinguishes this compound, conferring selective toxicity against malaria parasites while minimizing host cell damage .

Future Research Directions

Mechanistic Studies

Elucidating the compound’s binding mode to DHFR via X-ray crystallography could guide derivative design. Molecular dynamics simulations may further optimize interactions with parasitic vs. human enzyme isoforms .

Derivative Synthesis

Introducing substituents at the 4-position or modifying the ethyl group could enhance bioavailability. For instance, fluorination might improve metabolic stability, while hydrophilic groups could increase solubility.

Preclinical Testing

In vivo pharmacokinetic studies are needed to assess absorption, distribution, and toxicity profiles. Collaborative efforts with institutions like the National Cancer Institute could accelerate translational research .

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